

Technical Guide: Physicochemical Properties of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methyl-4-nitrophenol

Cat. No.: B1398791

[Get Quote](#)

This document provides a detailed summary of the core physicochemical properties of the organic compound **5-Chloro-2-methyl-4-nitrophenol**, intended for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

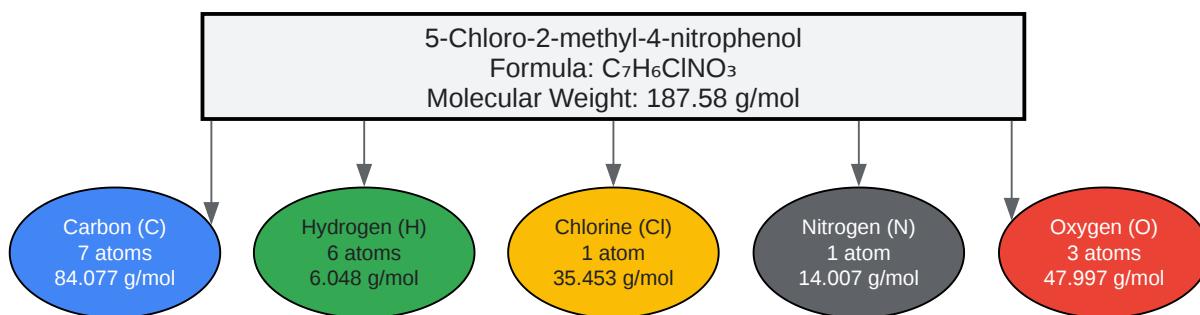
The fundamental molecular characteristics of **5-Chloro-2-methyl-4-nitrophenol** are derived from its elemental composition. While various isomers exist, such as 5-Chloro-4-methyl-2-nitrophenol, the molecular formula and weight remain consistent for this specific combination of substituents on the phenol ring.^[1] The key quantitative data are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClNO ₃	PubChem[1]
Molecular Weight	187.58 g/mol	PubChem[1]
Monoisotopic Mass	187.0036207 Da	PubChem[1]

Methodology for Molecular Weight Determination

Protocol: Calculation from Chemical Formula

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. This standard protocol does not require experimental analysis and is based


on the established atomic weights from the periodic table.

Procedure:

- Identify the Molecular Formula: The verified molecular formula for **5-Chloro-2-methyl-4-nitrophenol** is $C_7H_6ClNO_3$.[\[1\]](#)
- Determine Atom Count: Count the number of atoms for each element:
 - Carbon (C): 7
 - Hydrogen (H): 6
 - Chlorine (Cl): 1
 - Nitrogen (N): 1
 - Oxygen (O): 3
- Sum Atomic Weights: Multiply the count of each atom by its standard atomic weight and sum the results.
 - Carbon: $7 \times 12.011 \text{ u} = 84.077 \text{ u}$
 - Hydrogen: $6 \times 1.008 \text{ u} = 6.048 \text{ u}$
 - Chlorine: $1 \times 35.453 \text{ u} = 35.453 \text{ u}$
 - Nitrogen: $1 \times 14.007 \text{ u} = 14.007 \text{ u}$
 - Oxygen: $3 \times 15.999 \text{ u} = 47.997 \text{ u}$
- Calculate Total Molecular Weight:
 - $84.077 + 6.048 + 35.453 + 14.007 + 47.997 = 187.582 \text{ g/mol}$

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the elemental composition of **5-Chloro-2-methyl-4-nitrophenol** and its total molecular weight.

[Click to download full resolution via product page](#)

Elemental contribution to the total molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Chloro-2-methyl-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398791#5-chloro-2-methyl-4-nitrophenol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com